Elevated Lipophilicity (LogP) Compared to Unsubstituted and Mono-Fluorinated Pyrrole-3-carbaldehyde Analogs
The target compound exhibits a LogP of 3.18 (Predicted) , significantly higher than the LogP of 1.44 for the unsubstituted parent 2,5-dimethyl-1H-pyrrole-3-carbaldehyde and the LogP of approximately 1.98 for the 1-(3-hydroxyphenyl) analog [1]. This elevated lipophilicity is conferred by the 3,5-difluorophenyl motif and is expected to enhance passive membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.18 (Predicted) |
| Comparator Or Baseline | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: LogP = 1.44 (Experimental/Predicted); 1-(3-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: LogP = 1.98 (Predicted) |
| Quantified Difference | ΔLogP = +1.74 vs. unsubstituted parent; ΔLogP = +1.20 vs. 3-hydroxyphenyl analog |
| Conditions | Predicted values from computational models; unsubstituted parent LogP from ChemSrc experimental database |
Why This Matters
A LogP difference of >1.7 units translates to an approximately 50-fold difference in octanol-water partition coefficient, directly impacting compound solubility, membrane penetration, and pharmacokinetic profile in biological assays, making the target compound more suitable for applications requiring enhanced lipophilicity.
- [1] Chembase. 1-(3-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. LogP: 1.9819. View Source
